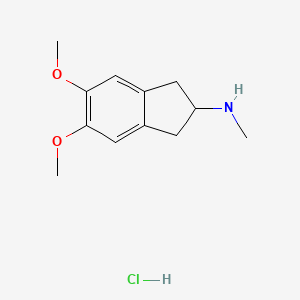

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

Description

5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a substituted indanamine derivative characterized by:

- Core structure: 2,3-dihydro-1H-indene (indane) ring system.

- Substituents: Methoxy groups at positions 5 and 6, and an N-methylated amine at position 2.

- Salt form: Hydrochloride, enhancing solubility and stability.

Properties

Molecular Formula |

C12H18ClNO2 |

|---|---|

Molecular Weight |

243.73 g/mol |

IUPAC Name |

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |

InChI |

InChI=1S/C12H17NO2.ClH/c1-13-10-4-8-6-11(14-2)12(15-3)7-9(8)5-10;/h6-7,10,13H,4-5H2,1-3H3;1H |

InChI Key |

QCIXQIBMLDXHGE-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CC2=CC(=C(C=C2C1)OC)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride involves a multi-step process. One common method includes the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is reacted with various nucleophiles such as piperidine, N-methyl piperazine, and morpholine . The reaction conditions typically involve the use of solvents like diethyl ether and reagents such as acetyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other bioactive compounds.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases like Alzheimer’s disease.

Industry: Utilized in the development of pharmaceuticals and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an acetylcholine esterase inhibitor, thereby increasing acetylcholine levels in the brain and improving cholinergic function . This mechanism is particularly relevant in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key features of the target compound with its analogs:

*Calculated based on structural formula.

Key Observations:

- Melting Points : Bulky substituents (e.g., diethyl, dipropyl) correlate with higher melting points due to improved crystal packing .

- Electron Effects : Methoxy groups (electron-donating) may enhance receptor binding affinity compared to halogens (electron-withdrawing) or alkyl chains .

- Solubility : Hydrochloride salts generally improve aqueous solubility, critical for bioavailability.

Pharmacological and Functional Comparisons

Monoamine Transporter Interactions:

- 5-IAI : The iodo substituent may increase binding to dopamine transporters (DAT) due to steric and electronic effects .

Target Compound:

Likely synthesized via:

Friedel-Crafts alkylation/acylation to introduce substituents.

Methoxylation : Using methylating agents (e.g., dimethyl sulfate) on hydroxylated intermediates.

N-Methylation : Via reductive amination or methyl halide reactions .

Analog-Specific Routes:

- 5,6-Diethyl derivative: Sequential Friedel-Crafts acetylations and hydrogenations of N-protected 2-aminoindan .

- 5-IAI: Iodination of 2-aminoindane using iodine monochloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.